An In-depth Technical Guide to the Core Mechanism of Action of Branebrutinib (BMS-986195)
An In-depth Technical Guide to the Core Mechanism of Action of Branebrutinib (BMS-986195)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branebrutinib (B606338) (BMS-986195) is a potent and highly selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in various signaling pathways of immune cells, BTK has emerged as a critical therapeutic target for a range of B-cell malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of the mechanism of action of branebrutinib, detailing its molecular interactions, impact on cellular signaling, and preclinical and clinical pharmacological profile. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this investigational compound.
Core Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase
Branebrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] The core mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[3] This irreversible binding permanently inactivates the kinase, thereby preventing its essential role in downstream signal transduction.[3]
The covalent modification of Cys481 by branebrutinib leads to a rapid and sustained inactivation of BTK. This potent and irreversible inhibition is a key feature of its pharmacological profile, allowing for prolonged pharmacodynamic effects even after plasma concentrations of the drug have diminished.[3][4]
Signaling Pathways Modulated by Branebrutinib
BTK is a crucial signaling molecule in multiple hematopoietic cell lineages, most notably B-lymphocytes and myeloid cells.[5] Its inhibition by branebrutinib disrupts several key signaling pathways implicated in the pathophysiology of autoimmune diseases.
B-Cell Receptor (BCR) Signaling Pathway
BTK is an essential component of the B-cell receptor (BCR) signaling cascade.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C-gamma 2 (PLCγ2), which triggers downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB.[5] This cascade is critical for B-cell proliferation, differentiation, and antibody production. By irreversibly inhibiting BTK, branebrutinib effectively blocks this entire downstream signaling cascade, thereby attenuating B-cell-mediated immune responses.[5]
Fc Receptor (FcR) Signaling Pathway
BTK also plays a critical role in signaling downstream of Fc receptors (FcγR and FcεR) on various immune cells, including macrophages, neutrophils, mast cells, and basophils.[5] Activation of these receptors by immune complexes or allergens triggers the release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Branebrutinib's inhibition of BTK can dampen these inflammatory responses, which are central to the pathology of many autoimmune and inflammatory diseases.[5]
Quantitative Data
In Vitro Potency and Selectivity
Branebrutinib demonstrates high potency against BTK and significant selectivity over other kinases, including other members of the Tec family.[5][6]
| Kinase | IC50 (nM) | Kinase Family |
| BTK | 0.1 | Tec |
| TEC | 0.9 | Tec |
| BMX | 1.5 | Tec |
| TXK | 5.0 | Tec |
| Over 240 other kinases | >5000-fold selective | Various |
Table 1: In vitro kinase inhibitory potency of Branebrutinib.[5][6]
| Cellular Assay | Cell Type | Stimulus | IC50 (nM) |
| CD69 Expression | Human Whole Blood B-Cells | BCR stimulation | 11 |
| B-cell proliferation | Human peripheral B-cells | anti-IgM/IgG | <1 |
| TNF-α production | Human PBMCs | FcγR stimulation | <1 |
| IL-6 production | Human peripheral B-cells | anti-IgM/IgG | <1 |
Table 2: In vitro cellular activity of Branebrutinib.[5]
Preclinical Pharmacokinetics
| Species | Route | Bioavailability (%) | t1/2 (h) | Cmax (ng/mL) |
| Mouse | Oral | 100 | ~1 | - |
| Rat | Oral | 74 | ~2 | - |
| Dog | Oral | 81 | ~4 | - |
| Monkey | Oral | 46 | ~2 | - |
Table 3: Summary of preclinical pharmacokinetic parameters of Branebrutinib.[6]
Phase I Clinical Pharmacokinetics and Pharmacodynamics
In a Phase I study in healthy volunteers, branebrutinib was rapidly absorbed and demonstrated dose-proportional increases in exposure.[3][4]
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | BTK Occupancy (%) |
| 0.3 mg (SAD) | 1.7 | 2.5 | 1.2 | ~50 |
| 1 mg (SAD) | 5.8 | 8.9 | 1.3 | ~80 |
| 3 mg (SAD) | 21.1 | 32.5 | 1.4 | >95 |
| 10 mg (SAD) | 73.4 | 112 | 1.7 | >99 |
| 30 mg (SAD) | 221 | 354 | 1.6 | >99 |
| 10 mg (MAD, Day 14) | 88.5 | 134 | 1.5 | >99 |
Table 4: Summary of pharmacokinetic and pharmacodynamic parameters from a Phase I study of Branebrutinib in healthy volunteers (SAD: Single Ascending Dose; MAD: Multiple Ascending Dose).[3][4]
Experimental Protocols
In Vitro BTK Enzyme Inhibition Assay (HTRF KinEASE™)
This protocol outlines a general method for determining the in vitro inhibitory activity of branebrutinib against BTK using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human BTK enzyme
-
HTRF KinEASE™-TK kit (containing TK substrate-biotin, Eu3+-cryptate labeled anti-phosphotyrosine antibody, and streptavidin-XL665)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Branebrutinib serial dilutions in DMSO
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of branebrutinib in kinase buffer.
-
In a 384-well plate, add 2 µL of kinase buffer, 2 µL of recombinant BTK enzyme, and 2 µL of TK substrate-biotin.
-
Add 2 µL of the serially diluted branebrutinib or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the Eu3+-cryptate labeled anti-phosphotyrosine antibody and 5 µL of streptavidin-XL665 detection reagents.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
B-Cell Proliferation Assay
This protocol describes a method to assess the effect of branebrutinib on the proliferation of primary human B-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
B-cell isolation kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Anti-human IgM and anti-human IgG antibodies (for BCR stimulation)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Branebrutinib serial dilutions in DMSO
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate B-cells from human PBMCs using a negative selection B-cell isolation kit.
-
Label the isolated B-cells with CFSE according to the manufacturer's protocol.
-
Resuspend the CFSE-labeled B-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
In a 96-well plate, add 100 µL of the B-cell suspension to each well.
-
Add 50 µL of medium containing serial dilutions of branebrutinib or vehicle control to the appropriate wells. Pre-incubate for 1 hour at 37°C.
-
Add 50 µL of medium containing anti-human IgM/IgG antibodies to stimulate B-cell proliferation.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry to measure CFSE dilution as an indicator of cell proliferation.
-
Calculate the percentage of proliferating cells and determine the IC50 value for inhibition of proliferation.
Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general overview of the induction of CIA in mice to evaluate the in vivo efficacy of branebrutinib.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
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Branebrutinib formulated for oral administration
-
Syringes and needles
-
Calipers for measuring paw thickness
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Treatment: Begin oral administration of branebrutinib or vehicle control daily, starting from a predetermined day post-primary immunization (e.g., day 18 or upon onset of clinical signs).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and joint deformity. The maximum clinical score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.
-
Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
Conclusion
Branebrutinib (BMS-986195) is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the irreversible inactivation of BTK, leads to the effective blockade of key signaling pathways in B-cells and other immune cells. The robust preclinical and clinical data, demonstrating potent in vitro and in vivo activity, favorable pharmacokinetics, and high target occupancy, support its continued development as a potential therapeutic agent for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive foundation for understanding the core pharmacology of branebrutinib, which will be valuable for researchers and clinicians in the field of immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
